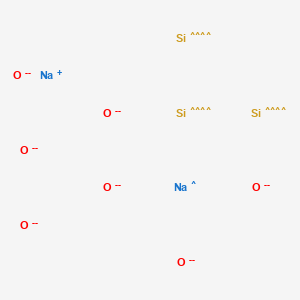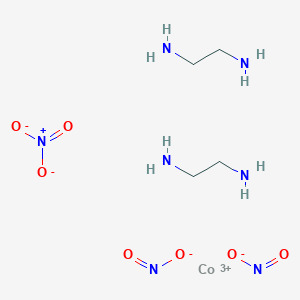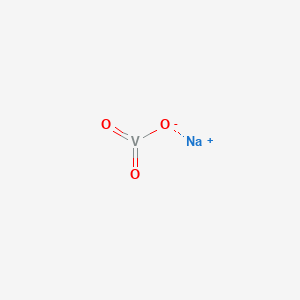
Disodium trisilicon heptaoxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Disodium trisilicon heptaoxide, with the chemical formula Na₂Si₃O₇, is an inorganic compound that belongs to the family of silicates. It is known for its unique structural properties and is commonly used in various industrial applications. The compound is characterized by its high melting point and solubility in water, forming a basic solution.
Synthetic Routes and Reaction Conditions:
Alkaline Fusion Method: This method involves mixing quartz sand with sodium carbonate and heating the mixture to high temperatures. The reaction produces this compound and carbon dioxide. [ \text{3 SiO}_2 + \text{Na}_2\text{CO}_3 \rightarrow \text{Na}_2\text{Si}_3\text{O}_7 + \text{CO}_2 ]
Acid Decomposition Method: In this method, silicon dioxide reacts with sodium hydroxide to form a soluble sodium silicate solution. The solution is then evaporated to obtain solid this compound. [ \text{SiO}_2 + 2 \text{NaOH} \rightarrow \text{Na}_2\text{Si}_3\text{O}_7 + \text{H}_2\text{O} ]
Industrial Production Methods:
High-Temperature Synthesis: Industrially, this compound is produced by heating a mixture of sodium carbonate and silicon dioxide in a furnace at temperatures around 1400°C. The molten product is then cooled and solidified.
Hydrothermal Synthesis: This method involves the reaction of sodium hydroxide with silicon dioxide under high pressure and temperature in an autoclave, resulting in the formation of this compound.
Types of Reactions:
Hydrolysis: this compound undergoes hydrolysis in water to form silicic acid and sodium hydroxide. [ \text{Na}_2\text{Si}_3\text{O}_7 + \text{H}_2\text{O} \rightarrow \text{H}_2\text{Si}_3\text{O}_7 + 2 \text{NaOH} ]
Acid-Base Reactions: It reacts with acids to form silicic acid and the corresponding sodium salt. [ \text{Na}_2\text{Si}_3\text{O}_7 + 2 \text{HCl} \rightarrow \text{H}_2\text{Si}_3\text{O}_7 + 2 \text{NaCl} ]
Common Reagents and Conditions:
Reagents: Hydrochloric acid, sulfuric acid, and water.
Conditions: Reactions typically occur at room temperature or under mild heating.
Major Products:
Silicic Acid: Formed during hydrolysis and acid-base reactions.
Sodium Salts: Such as sodium chloride, formed during reactions with acids.
Wissenschaftliche Forschungsanwendungen
Disodium trisilicon heptaoxide has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other silicon-based compounds and materials.
Biology: Employed in the preparation of silicate-based biomaterials and as a component in certain biochemical assays.
Medicine: Investigated for its potential use in drug delivery systems and as a component in medical implants.
Industry: Utilized in the production of ceramics, glass, and as a binding agent in various industrial processes.
Wirkmechanismus
The mechanism of action of disodium trisilicon heptaoxide primarily involves its ability to form silicate networks. When dissolved in water, it forms silicic acid, which can polymerize to form complex silicate structures. These structures can interact with various molecular targets, including proteins and other biomolecules, influencing their stability and function.
Vergleich Mit ähnlichen Verbindungen
Sodium Metasilicate (Na₂SiO₃): Similar in composition but with a different silicon-to-oxygen ratio.
Sodium Orthosilicate (Na₄SiO₄): Contains a higher proportion of sodium and a different structural arrangement.
Sodium Tetrasilicate (Na₂Si₄O₉): Has a higher silicon content and forms more complex silicate networks.
Uniqueness: Disodium trisilicon heptaoxide is unique due to its specific silicon-to-oxygen ratio and its ability to form stable silicate networks. This makes it particularly useful in applications requiring high thermal stability and chemical resistance.
Eigenschaften
InChI |
InChI=1S/2Na.7O.3Si/q;+1;7*-2;;; |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKZSDNLDICQODA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[Na].[Na+].[Si].[Si].[Si] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Na2O7Si3-13 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
1344-09-8 (Parent) |
Source


|
| Record name | Disodium trisilicon heptaoxide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013870309 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Molecular Weight |
242.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13870-30-9 |
Source


|
| Record name | Disodium trisilicon heptaoxide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013870309 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Disodium trisilicon heptaoxide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.191 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![[2-(Trifluoromethyl)phenyl]ethanethioic S-acid](/img/structure/B75855.png)





